2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one
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Overview
Description
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused pyrano-pyrazole ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti(IV) under solvent-free conditions . This method is advantageous due to its mild conditions, short reaction times, high yields, and the absence of toxic organic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed. These methods focus on efficiency, atom economy, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring system and exhibits comparable biological activities.
Pyrano[2,3-d]pyrimidine: Another related compound with a fused pyrano-pyrimidine ring system, known for its diverse biological properties.
Uniqueness
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-4H-pyrano[4,3-c]pyrazol-7-one |
InChI |
InChI=1S/C7H8N2O2/c1-9-2-5-3-11-4-6(10)7(5)8-9/h2H,3-4H2,1H3 |
InChI Key |
GTBRBDBXWLYJJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2COCC(=O)C2=N1 |
Origin of Product |
United States |
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